(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Description
Properties
IUPAC Name |
(4aS)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the Cort-108297 enantiomer is the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids. This receptor plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response.
Mode of Action
Cort-108297 enantiomer acts as a selective GR antagonist . It binds to the glucocorticoid receptor with high affinity, thereby preventing the receptor’s activation by glucocorticoids. This inhibition of GR activation can modulate the transcription of certain genes, leading to altered protein synthesis and cellular responses.
Biochemical Pathways
The antagonistic action of Cort-108297 on the glucocorticoid receptor can affect various biochemical pathways. For instance, it can influence the stress response pathway . Under stressful conditions, the body produces glucocorticoids that bind to and activate the GR. This activation triggers a cascade of events leading to the expression of genes that help the body cope with stress. By blocking GR activation, Cort-108297 can modulate this stress response.
Result of Action
The molecular and cellular effects of Cort-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test. This suggests that Cort-108297 can modulate neuronal activity and behavior through its action on the GR.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cort-108297. For instance, the presence of stressors can increase the production of glucocorticoids, which may influence the effectiveness of Cort-108297 in antagonizing the GR. Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound.
Biochemical Analysis
Biochemical Properties
Cort-108297 enantiomer has been found to interact with glucocorticoid receptors, demonstrating a high affinity (Ki: 0.45 nM). It acts as an antagonist, modulating the receptor’s activity. The compound does not show any affinity for other steroid receptors.
Cellular Effects
In cellular processes, Cort-108297 enantiomer has been shown to have significant effects. For instance, it has been found to effectively inhibit corticosterone response to stress in animal models. It has also been observed to decrease immobility in forced swimming tests, suggesting potential antidepressant effects.
Molecular Mechanism
The molecular mechanism of action of Cort-108297 enantiomer involves its binding to glucocorticoid receptors, thereby modulating their activity. This interaction can influence various cellular processes, including gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, Cort-108297 enantiomer has been observed to have temporal effects. For example, it has been found to effectively inhibit corticosterone response to stress over time
Dosage Effects in Animal Models
In animal models, the effects of Cort-108297 enantiomer have been found to vary with different dosages. For instance, it has been observed to effectively inhibit corticosterone response to stress at both low and high doses. Only high doses of the compound (60mg/kg) have been found to significantly reduce immobility in forced swimming tests.
Biological Activity
The compound (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline is a member of the pyrazoloisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this specific compound based on recent research findings, including structure-activity relationships (SAR), case studies, and in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and a sulfonyl group enhances its pharmacological properties by influencing solubility and receptor interactions.
Anti-inflammatory Effects
Recent studies have demonstrated that pyrazoloisoquinoline derivatives exhibit significant anti-inflammatory activity. For instance, one study reported that compounds from this class could inhibit inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 cell lines. The most promising derivatives showed IC50 values ranging from 20.76 μM to 47.76 μM for NO inhibition .
Table 1: NO Inhibition Potency of Pyrazoloisoquinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7a | 47.76 | iNOS inhibition |
| 7b | 33.80 | iNOS inhibition |
| 7d | 20.76 | iNOS inhibition |
| 7f | 26.74 | iNOS inhibition |
Molecular Docking Studies
Molecular docking studies have indicated that the trifluoromethyl group present in the compound enhances its binding affinity to target proteins by forming hydrogen bonds and halogen interactions . This feature is crucial as it increases the compound's potential efficacy against various inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the phenyl substituents significantly affect biological activity. Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity compared to those with electron-donating groups .
Table 2: SAR Insights on Biological Activity
| Substituent Type | Activity Impact |
|---|---|
| Electron-withdrawing | Increased activity |
| Electron-donating | Decreased activity |
Case Studies
- In Vivo Efficacy : In a murine model of inflammation induced by xylene, compounds similar to the target exhibited up to 64.4% inhibition of ear edema at a concentration of 10 mg/kg, comparable to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Assessments : The cytotoxic effects on cancer cell lines such as MCF-7 were evaluated, revealing moderate cytotoxicity with potential therapeutic implications for cancer treatment .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions, including sulfonylation and cyclization. Key steps include coupling the fluorophenyl and trifluoromethylphenyl sulfonyl moieties under controlled conditions. Similar compounds utilize Fe(II)-catalyzed or UV-driven methods for heterocyclic ring formation . Optimization via heuristic algorithms (e.g., Bayesian optimization) can systematically explore parameters like temperature, solvent, and catalyst loading to improve yields .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Essential for verifying stereochemistry and substituent positions, particularly the ethoxymethyl and sulfonyl groups .
- HRMS (ESI) : Confirms molecular mass and isotopic patterns, critical for distinguishing between similar polycyclic structures .
- X-ray crystallography : Resolves absolute configuration (e.g., (S)-enantiomer validation), as demonstrated in fluorophenyl-containing analogs .
Q. How can solubility challenges in biological assays be addressed?
The compound’s hydrophobicity requires formulation adjustments:
- Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin complexes.
- Calculate Hansen solubility parameters (HSPiP software) to identify optimal solvents .
- Derivatization (e.g., salt formation with HCl) may enhance aqueous solubility, as seen in related pyrazolo-isoquinoline derivatives .
Advanced Research Questions
Q. How can low yields in the sulfonylation step be mitigated?
- Design of Experiments (DoE) : Systematically vary sulfonyl chloride equivalents, base strength, and reaction time. Bayesian optimization has outperformed manual screening in similar sulfonylation reactions .
- Catalyst screening : Evaluate Pd or Cu catalysts for regioselective coupling, as applied in trifluoromethylphenyl sulfonyl derivatives .
Q. What methods validate target engagement in kinase inhibition studies?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (KD) using immobilized kinase domains .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .
- Radioligand displacement : Use [3H]-labeled analogs to quantify IC50 values, ensuring consistency with fluorophenyl-tagged reference compounds .
Q. How to resolve contradictions in reported IC50 values across studies?
- Assay standardization : Control variables like ATP concentration (for kinase assays) and cell passage number .
- Orthogonal validation : Compare enzymatic inhibition (e.g., ADP-Glo™) with cell-based proliferation assays .
- Meta-analysis : Pool raw data from independent studies to identify outliers or assay-specific artifacts .
Methodological Considerations
Q. What computational tools predict metabolic stability?
- CYP450 docking simulations : Use Schrödinger Suite or AutoDock Vina to assess interactions with CYP3A4/2D6 isoforms.
- In silico metabolism prediction (e.g., StarDrop™) : Identifies vulnerable sites (e.g., ethoxymethyl cleavage) .
Q. How to optimize enantiomeric purity during synthesis?
- Chiral HPLC : Employ columns like Chiralpak® AD-H with hexane/ethanol gradients for (S)-enantiomer resolution .
- Asymmetric catalysis : Use Evans oxazaborolidine catalysts for stereocontrol during pyrazole ring formation .
Data Interpretation
Q. How to analyze conflicting cytotoxicity data in different cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
